4-Methoxy-2-methylbutanoic acid
Overview
Description
4-Methoxy-2-methylbutanoic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of butanoic acid, characterized by the presence of a methoxy group at the fourth position and a methyl group at the second position
Mechanism of Action
Mode of Action
The mode of action of 4-Methoxy-2-methylbutanoic acid is currently unknown due to the lack of research on this specific compound. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways, depending on its targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its targets after administration .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 2-methylbutanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired acid. Another method involves the direct oxidation of 4-methoxy-2-methylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybutanoic acid: Similar structure but without the methyl group at the second position.
2-Methyl-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxy-2-methylbutanoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-2-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOYSGAEPJFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561666 | |
Record name | 4-Methoxy-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35841-41-9 | |
Record name | 4-Methoxy-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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